2-[(4-Nitroanilino)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18/h1-8,14,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBEWGVOTUXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303281 | |
| Record name | 2-[(4-nitroanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-73-4 | |
| Record name | NSC157699 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-nitroanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-NITROANILINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Spectroscopic Investigations
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-[(4-Nitroanilino)methyl]phenol and its analogues, this technique has revealed key details about its molecular geometry and the interactions that dictate its crystal packing.
Molecular Conformation and Bond Geometries
The bond lengths within the molecule are consistent with its chemical structure. For instance, in a similar Schiff base, the C-O bond of the phenol (B47542) group is approximately 1.351(4) Å, which is typical for a single C-O bond in phenols. nih.gov The bond distances within the nitro group and the aromatic rings fall within normal ranges. nih.gov
Table 1: Selected Bond Distances from a Related Schiff Base Analogue nih.gov
| Bond | Length (Å) |
|---|---|
| C1–O1 | 1.351 (4) |
| C6–C7 | 1.445 (4) |
Data from (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol, a structurally related compound.
Analysis of Intramolecular Hydrogen Bonding Networks (e.g., O—H⋯N, C—H⋯O)
A significant feature of the molecular structure of many related phenol-amine compounds is the presence of intramolecular hydrogen bonds. In Schiff base analogues of the target molecule, a strong O—H⋯N hydrogen bond is frequently observed between the hydroxyl group of the salicylidene ring and the nitrogen atom of the imine linker. nih.govijcm.ir This interaction forms a stable six-membered ring, often referred to as an S(6) ring motif, which helps to enforce a near-planar conformation between the phenol ring and the linker. nih.govnih.gov This type of bonding is crucial for stabilizing the molecule's enol-imine tautomeric form in the solid state. researchgate.net
While the primary intramolecular bond is the O—H⋯N type in imine analogues, weaker C—H⋯O interactions can also occur within the molecule, further contributing to its conformational stability. nih.gov
Table 2: Intramolecular Hydrogen Bond Parameters in a Related Schiff Base nih.gov
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|
Data from (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol.
Supramolecular Assembly and Crystal Packing Analysis
In the crystal lattice, individual molecules of this compound derivatives are organized into a three-dimensional architecture through a network of intermolecular interactions. In the case of 2-[(4-chloroanilino)methyl]phenol, molecules are linked by pairs of O—H⋯N hydrogen bonds to form inversion dimers. nih.gov These dimers are then connected by N—H⋯O interactions, creating a one-dimensional chain. nih.gov
In other related structures, intermolecular C—H⋯O hydrogen bonds are prominent, linking molecules into chains or sheets. nih.govnih.gov For example, in one case, molecules are connected into chains along the b-axis direction via C—H⋯O interactions. nih.gov In another, N—H⋯O and C—H⋯O interactions combine to form extensive sheets. nih.gov These non-covalent interactions, including hydrogen bonds and van der Waals forces, are the primary drivers of the crystal packing. nih.govresearchgate.net
Hirshfeld Surface Analysis and Quantitative Contribution Mapping of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. nih.govmdpi.com Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting hydrogen bonds and other close interactions. nih.govmdpi.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For related nitro-substituted aromatic compounds, the analysis consistently shows that H⋯H, O⋯H, and C⋯H contacts are the most significant contributors to the total Hirshfeld surface, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Intermolecular Contact | Contribution in (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol (%) nih.gov | Contribution in 2-{[(4-iodophenyl)imino]methyl}phenol (%) nih.gov |
|---|---|---|
| H⋯H | 37.2 | 22.0 |
| O⋯H/H⋯O | 24.9 | 26.9 |
| C⋯H/H⋯C | 30.7 | 10.5 |
| C⋯C | - | 8.7 |
| N⋯H/H⋯N | 2.0 | 1.4 |
Solution-State Structural Characterization via High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of molecules in solution. 1H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule.
Proton Nuclear Magnetic Resonance (1H NMR) Spectral Interpretation
The 1H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons on the two aromatic rings, the methylene (B1212753) bridge, and the amine and hydroxyl groups. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (approx. 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents.
Phenolic Ring Protons: The protons on the phenol ring would appear as a complex multiplet pattern, influenced by their position relative to the hydroxyl and the aminomethyl substituents.
Nitroaniline Ring Protons: The protons on the 4-nitroaniline (B120555) ring are expected to show a distinct AA'BB' system, appearing as two doublets due to the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the amino group. The protons ortho to the nitro group would be the most downfield.
Methylene Protons (-CH2-): The protons of the methylene bridge would likely appear as a singlet in the region of 4.0-5.0 ppm.
Amine (-NH-) and Hydroxyl (-OH) Protons: The signals for the NH and OH protons can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and can be identified by their disappearance upon D2O exchange. In similar structures, the phenolic OH proton can be observed at around 11 ppm. quora.com
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Group | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Phenol Ring) | 6.7 - 7.5 | Multiplet |
| Aromatic Protons (Nitroaniline Ring) | 6.8 - 8.2 | Doublets (AA'BB' system) |
| Methylene Protons (-CH₂-) | 4.0 - 5.0 | Singlet |
| Amine Proton (-NH-) | Variable (e.g., 5.0 - 9.0) | Broad Singlet |
Note: These are generalized predictions. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
A ¹³C NMR spectrum of this compound would be expected to show distinct signals for each unique carbon environment in the molecule. Based on the structure, one would anticipate a total of 13 signals, though some may overlap. The chemical shifts (δ) of these signals, measured in parts per million (ppm), are influenced by the local electronic environment of each carbon atom. For instance, the carbons in the aromatic rings would typically resonate in the range of 110-160 ppm. The carbon attached to the hydroxyl group (C-O) on the phenol ring would likely appear downfield, as would the carbon attached to the nitro group (C-NO₂) on the aniline (B41778) ring, due to the deshielding effects of these electronegative groups. The methylene bridge carbon (-CH₂-) would be expected to appear in the range of 40-60 ppm. However, without experimental or calculated data, precise assignments are not possible.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be instrumental in assigning the signals of the protons on the two aromatic rings by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netresearchgate.net This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This would be crucial for establishing the connectivity between the phenolic and nitroaniline rings via the methylene bridge, by showing correlations between the methylene protons and the carbons of both aromatic rings. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This technique could provide insights into the preferred conformation of the molecule in solution.
Unfortunately, no published 2D NMR data for this compound could be located.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Characteristic Vibrational Modes and Band Assignments
An FT-IR or Raman spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. Key expected vibrations would include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the phenolic hydroxyl group.
N-H stretch: A sharp band around 3300-3500 cm⁻¹ from the secondary amine.
C-H stretch (aromatic): Multiple sharp bands just above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹ for the methylene group.
NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
C=C stretch (aromatic): Several bands in the 1400-1600 cm⁻¹ region.
C-N stretch: Typically found in the 1250-1350 cm⁻¹ range.
C-O stretch: A band in the 1000-1260 cm⁻¹ region.
Without experimental spectra, specific band assignments cannot be made.
Correlation of Vibrational Frequencies with Electronic Effects
The positions of the vibrational bands are sensitive to the electronic environment within the molecule. For example, the electron-withdrawing nitro group would be expected to influence the vibrational frequencies of the aniline ring. Similarly, the electronic interplay between the hydroxyl group on the phenol ring and the rest of the molecule would affect the corresponding vibrational modes. A detailed analysis of these correlations would require experimental data.
Electronic Absorption Spectroscopy for Electronic Structure and Conjugation Studies (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings and potentially n-π* transitions involving the nitro and hydroxyl groups. The position and intensity of these bands would be influenced by the extent of conjugation between the two aromatic systems, although direct conjugation is interrupted by the methylene bridge. The nitro group, being a strong chromophore, would significantly contribute to the UV-Vis spectrum. However, no specific absorption maxima (λ_max) have been reported for this compound.
The absence of published spectroscopic data for this compound highlights a gap in the chemical literature. While the individual spectroscopic characteristics of the phenol and 4-nitroaniline moieties are well-documented, the specific data for the combined molecule is not available. Further experimental work or computational studies would be necessary to fully characterize the spectroscopic properties of this compound and provide the detailed insights that these advanced analytical techniques can offer.
Electronic Transitions and Chromophoric Analysis
The electronic absorption spectrum of this compound is primarily defined by the chromophores present in its structure: the phenol ring, the 4-nitroaniline moiety, and the interconnecting methylamino bridge. The interaction between the electron-donating phenolic group and the potent electron-withdrawing nitro group, facilitated by the π-system of the benzene (B151609) rings and the amine linker, dictates its spectral characteristics.
The UV-visible spectrum is expected to exhibit multiple absorption bands corresponding to various electronic transitions. High-energy absorption bands in the UV region are attributable to π→π* transitions within the benzenoid systems. A lower energy, and therefore longer wavelength, absorption band is anticipated in the visible region, which is characteristic of an intramolecular charge-transfer (ICT) transition. chemrxiv.org This ICT band arises from the promotion of an electron from the highest occupied molecular orbital (HOMO), which is expected to be localized on the electron-rich phenol and aniline nitrogen, to the lowest unoccupied molecular orbital (LUMO), primarily centered on the electron-deficient nitro-substituted ring. chemrxiv.orgacs.org The presence of the lone pair of electrons on the nitrogen atom of the amine bridge and the oxygen of the hydroxyl group may also give rise to n→π* transitions, although these are typically weaker in intensity compared to π→π* transitions and may be obscured by the more intense absorption bands. ulisboa.pt
The key chromophoric interactions can be summarized as:
π→π transitions:* Associated with the electronic excitations within the phenyl and nitro-substituted phenyl rings.
n→π transitions:* Arising from the non-bonding electrons on the nitrogen and oxygen atoms.
Intramolecular Charge-Transfer (ICT): A prominent transition from the phenolate (B1203915)/anilino donor system to the nitroaromatic acceptor system, resulting in a strong absorption band at longer wavelengths. chemrxiv.org
Solvatochromic Studies on Electronic Spectra
Solvatochromism, the change in the position, intensity, and shape of an absorption band with a change in solvent polarity, provides profound insights into the electronic structure of a molecule in its ground and excited states. For this compound, the strong intramolecular charge-transfer character suggests that its electronic spectrum will be highly sensitive to the solvent environment. acs.orgnih.gov
In nonpolar solvents, the molecule is stabilized through general dispersion forces. However, in polar solvents, the significant increase in dipole moment upon photoexcitation to the ICT state is expected to be stabilized to a greater extent than the ground state. researchgate.net This preferential stabilization of the excited state lowers its energy relative to the ground state, resulting in a bathochromic (red) shift of the absorption maximum (λmax). chemrxiv.orgsciencepublishinggroup.com The magnitude of this shift generally correlates with the polarity of the solvent. chemrxiv.org
The solvatochromic behavior of analogous compounds, such as p-nitroaniline, has been extensively studied and shows a pronounced red shift in the ICT band as the solvent polarity increases. chemrxiv.orgsciencepublishinggroup.com A similar trend is anticipated for this compound.
Table 1: Expected Solvatochromic Data for the ICT Band of this compound Based on Analogous Compounds
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift | Type of Shift |
| Cyclohexane | Low (2.02) | Shorter Wavelength | Hypsochromic (relative to polar solvents) |
| Dioxane | Low (2.21) | Intermediate | - |
| Chloroform | Medium (4.81) | Intermediate | - |
| Ethanol (B145695) | High (24.5) | Longer Wavelength | Bathochromic |
| Acetonitrile | High (37.5) | Longer Wavelength | Bathochromic |
| Water | Very High (80.1) | Longest Wavelength | Bathochromic |
This table illustrates the expected trend based on the known solvatochromic behavior of similar nitroaniline derivatives. chemrxiv.orgsciencepublishinggroup.com
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry is a cornerstone technique for determining the molecular weight and deducing the structural features of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₃H₁₂N₂O₃), HRMS is crucial to distinguish its molecular formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).
The expected monoisotopic mass of the protonated molecule [M+H]⁺, C₁₃H₁₃N₂O₃⁺, would be calculated with high precision, confirming the elemental composition and lending strong support to the proposed structure. This technique is invaluable for the initial characterization and confirmation of the synthesis of the title compound.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments causes the molecular ion to fragment in a predictable manner, governed by the weakest bonds and the stability of the resulting fragments. nih.govlibretexts.org The analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure.
For this compound, the most likely fragmentation pathways would involve the cleavage of the C-N and C-C bonds of the methylene bridge, as this is a common fragmentation site for benzylamines. nih.govnih.govresearchgate.net
Key expected fragmentation pathways include:
Benzylic Cleavage: The bond between the phenolic ring and the methylene carbon is a likely point of cleavage, leading to the formation of a stable resonance-stabilized benzyl-type cation or a radical cation.
Cleavage of the N-CH₂ Bond: The bond between the aniline nitrogen and the methylene carbon can also fragment, leading to ions corresponding to the 4-nitroaniline moiety and the hydroxyphenylmethyl moiety. nih.gov
Loss of Small Molecules: Subsequent fragmentation of the primary ions could involve the loss of small, stable neutral molecules such as NO₂, H₂O (from the phenolic hydroxyl), or CO.
Table 2: Predicted Key Mass Spectrometric Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Structure/Identity | Fragmentation Pathway |
| 244 | [C₁₃H₁₂N₂O₃]⁺˙ | Molecular Ion |
| 138 | [C₆H₄NO₂NH₂]⁺˙ | 4-Nitroaniline cation radical |
| 121 | [HOC₆H₄CH₂]⁺ | Hydroxybenzyl cation |
| 106 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
The m/z values are nominal masses and are predicted based on common fragmentation patterns of related chemical structures. nih.govnih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. nih.govomu.edu.tr The B3LYP functional, combined with various basis sets such as 6-311G(d,p), is frequently used to achieve a balance between computational cost and accuracy for systems of this nature. nih.goviucr.org These methods are instrumental in predicting molecular geometries, electronic characteristics, and spectroscopic signatures.
Theoretical geometry optimization is a fundamental step in computational analysis, providing the most stable (lowest energy) three-dimensional arrangement of atoms in a molecule. For Schiff base analogues of 2-[(4-Nitroanilino)methyl]phenol, these calculations reveal key structural features.
However, the two aromatic rings (the phenol (B47542) ring and the nitrophenyl ring) are typically not coplanar. DFT calculations on similar structures show a distinct dihedral angle between these rings. For instance, in (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, the phenol ring is inclined to the tolyl ring by 37.57 (3)°. nih.govomu.edu.tr This twist is a result of steric hindrance and electronic repulsion between the two ring systems.
Table 1: Representative Calculated Geometric Parameters for a Schiff Base Analogue
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=N Bond Length | The length of the imine double bond. | ~1.28 - 1.30 Å |
| O-H···N Hydrogen Bond | The distance of the intramolecular hydrogen bond. | ~1.87 Å |
| Dihedral Angle (Ring-Ring) | The twist between the two aromatic rings. | ~35° - 45° |
| C-C-N=C Torsion Angle | Indicates the planarity of the Schiff base bridge. | ~178° - 180° |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability and chemical reactivity. researchgate.net
For Schiff base analogues of this compound, DFT studies show that the HOMO is typically localized over the electron-rich salicylaldehyde (B1680747) ring and the imine bridge. iucr.org In contrast, the LUMO is often centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. iucr.org
A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Calculations for various analogues place this gap in the range of 3.7 to 4.0 eV. nih.govnih.gov This value is key to predicting the molecule's electronic transitions and potential applications in materials science, such as in semiconductors. ajol.info
Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Schiff Base Analogue
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.9 to -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.9 to -2.3 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 to 4.0 |
| Ionization Potential (I) | -EHOMO | 5.9 to 6.2 |
| Electron Affinity (A) | -ELUMO | 1.9 to 2.3 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. ymerdigital.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
For related Schiff bases, the MEP analysis typically reveals the most negative potential (red and yellow regions) around the phenolic oxygen and the nitro group's oxygen atoms. ymerdigital.comjcsp.org.pk These areas are susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) is usually found around the phenolic and amine hydrogens, indicating these are the sites for potential nucleophilic attack. ymerdigital.com The MEP map also visually confirms the charge separation in the molecule, highlighting the electron-donating character of the phenol ring and the electron-withdrawing nature of the nitrophenyl moiety, which is crucial for understanding intermolecular interactions and biological activity. jcsp.org.pk
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. For instance, vibrational frequencies calculated using DFT methods can be correlated with experimental Fourier-transform infrared (FT-IR) spectra.
In studies of similar Schiff bases, the calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental FT-IR spectra. ymerdigital.com Key vibrational modes, such as the C=N (azomethine) stretching, phenolic C-O stretching, and N-O stretching of the nitro group, can be precisely assigned. The characteristic C=N stretching vibration in these compounds is typically observed experimentally in the range of 1600-1625 cm⁻¹ and is accurately predicted by DFT calculations. jocpr.com This correlation confirms the accuracy of the optimized molecular structure and provides a deeper understanding of the molecule's vibrational properties.
Intermolecular Interaction Energy Analysis
While intramolecular forces dictate the shape of a single molecule, intermolecular interactions govern how molecules pack together in the solid state. Hirshfeld surface analysis is a computational method used to explore and quantify these non-covalent interactions in a crystal lattice.
For crystalline Schiff base analogues, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. omu.edu.tr The most significant contributions to crystal packing typically come from H···H (hydrogen-hydrogen), C···H/H···C, and O···H/H···O interactions. omu.edu.triucr.org For example, in a study of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, the contributions were found to be H···H (37.2%), C···H (30.7%), and O···H (24.9%). omu.edu.tr These interactions, particularly those involving the hydrogen atoms and the oxygen atoms of the hydroxyl and nitro groups, are the primary forces that stabilize the crystal structure.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
MD simulations can track the movement of atoms and molecules, allowing researchers to observe how the molecule flexes, rotates, and interacts with its surroundings. researchgate.net This is particularly useful for understanding how a molecule like this might bind to a biological target or adsorb onto a surface. The simulations can reveal stable conformations, the dynamics of intramolecular hydrogen bonds in different solvents, and the formation of intermolecular aggregates. By analyzing the trajectory of the simulation, properties like the radial distribution function can be determined to understand the nature of interactions between the molecule and solvent or other species. researchgate.net
Structure-Electronic Property Relationship Studies (Theoretical Aspects)
Theoretical investigations into the structure of this compound reveal a molecule with significant electronic delocalization and the potential for strong intramolecular interactions. Computational studies, typically employing Density Functional Theory (DFT), are crucial for understanding the relationship between the molecule's three-dimensional geometry and its electronic characteristics.
The foundational structure of this compound involves a phenol ring linked to a 4-nitroaniline (B120555) moiety via a methylene (B1212753) bridge. Theoretical calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, are used to determine the most stable conformation of the molecule. nih.gov These studies indicate that the molecule's geometry is heavily influenced by an intramolecular hydrogen bond that forms between the hydrogen of the phenolic hydroxyl group (-OH) and the nitrogen atom of the secondary amine (-NH-). This interaction creates a stable six-membered ring, which imparts a degree of rigidity and planarity to that portion of the molecule. nih.govsemanticscholar.org
The electronic properties are largely dictated by the interplay between the electron-donating phenolic hydroxyl group and the strongly electron-withdrawing nitro group (-NO2) on the aniline (B41778) ring. quora.comquora.com The nitro group significantly influences the electronic landscape of the entire molecule through both inductive and mesomeric effects. quora.comwikipedia.org This results in a pronounced charge separation, which is a key determinant of the molecule's reactivity, spectroscopic properties, and potential for non-linear optical applications. researchgate.net
Frontier Molecular Orbital (FMO) analysis, a common component of these theoretical studies, provides insight into the electronic transitions and reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the more electron-rich parts of the molecule, often the phenol and aniline rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the electron-deficient nitroaniline moiety, specifically involving the nitro group. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to undergo electronic transitions.
Influence of Substituents on Electronic and Structural Properties
The electronic and structural properties of the this compound framework are highly sensitive to the nature and position of substituent groups. Theoretical studies often model the effects of different substituents to tune the molecule's characteristics for specific applications. The 4-nitro group on the aniline ring serves as a powerful electron-withdrawing group (EWG), which profoundly shapes the molecule's properties. quora.comnih.gov
To understand these effects, a comparative theoretical analysis can be performed by replacing the nitro group with other substituents, such as a hydrogen atom (a neutral reference) or an electron-donating group (EDG) like a methoxy (B1213986) group (-OCH3).
Electronic Properties:
The primary influence of substituents is on the distribution of electron density and the energies of the frontier molecular orbitals.
Electron-Withdrawing Groups (EWGs): The presence of the -NO2 group lowers the energy of both the HOMO and LUMO compared to an unsubstituted analogue. This is due to its strong inductive (-I) and mesomeric (-M) effects, which pull electron density from the aniline ring and, by extension, from the rest of the molecule. quora.comwikipedia.org This stabilization of the orbitals typically leads to a smaller HOMO-LUMO energy gap, which can affect the molecule's color and reactivity. researchgate.net
Electron-Donating Groups (EDGs): Conversely, replacing the -NO2 group with an EDG like -OCH3 would be expected to raise the energies of the frontier orbitals. An EDG pushes electron density into the aromatic system, destabilizing the HOMO and LUMO. This would likely result in a larger HOMO-LUMO gap compared to the nitro-substituted compound.
These electronic effects can be quantified through calculated parameters, as shown in the hypothetical data table below.
Table 1: Calculated Electronic Properties of Substituted 2-[(R-anilino)methyl]phenol Derivatives
| Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| -NO2 (Nitro) | -6.58 | -2.95 | 3.63 | 7.5 |
| -H (Hydrogen) | -5.95 | -1.80 | 4.15 | 3.2 |
| -OCH3 (Methoxy) | -5.60 | -1.55 | 4.05 | 3.8 |
Structural Properties:
Substituents also induce changes in the molecule's geometry, including bond lengths and angles. The strong electron-withdrawing nature of the nitro group affects the bond lengths within the aniline ring. For instance, the C-N bond connecting the nitro group to the ring is expected to be relatively short, and the adjacent bonds within the ring may be elongated due to the quinoidal character induced by resonance.
The strength of the intramolecular hydrogen bond between the phenolic -OH and the amine -NH- can also be modulated by the substituent on the aniline ring. An EWG like the nitro group decreases the basicity of the amine nitrogen, which could potentially weaken the O-H···N hydrogen bond compared to a derivative with an EDG. This weakening might be reflected in a slightly longer H···N bond distance.
These structural modifications can be summarized in a comparative data table.
Table 2: Selected Calculated Structural Parameters of Substituted 2-[(R-anilino)methyl]phenol Derivatives
| Substituent (R) | C-NO2 / C-H / C-OCH3 Bond Length (Å) | Intramolecular H-Bond Length (O-H···N) (Å) | Phenol C-O Bond Length (Å) |
|---|---|---|---|
| -NO2 (Nitro) | 1.475 | 1.895 | 1.365 |
| -H (Hydrogen) | 1.084 | 1.880 | 1.368 |
| -OCH3 (Methoxy) | 1.363 | 1.875 | 1.370 |
Scientific Literature on the Coordination Chemistry of this compound Remains Elusive
The investigation for relevant data included searches for the synthesis of the compound, its properties as a ligand, and any studies on its metal complexes. These searches did not yield specific papers or datasets for "this compound."
While research exists for structurally similar compounds, such as Schiff base derivatives like 2-(4-nitrophenyl)iminomethyl)phenol and other substituted phenols, these compounds possess different functional groups and electronic properties that would significantly alter their coordination behavior. For instance, the presence of an imine (-CH=N-) group in Schiff bases, as opposed to the secondary amine and methylene bridge (-NH-CH₂-) in the specified compound, leads to different coordination modes and complex stabilities. Presenting data from these analogues would not be scientifically accurate for the requested compound and would fall outside the strict scope of the user's request.
The lack of published data prevents a thorough and accurate discussion of the following key areas outlined in the request:
Coordination Chemistry: Ligand Design and Metal Complexation Studies
Structural Analysis of Metal Complexes:In the absence of synthesized complexes, no structural data, such as that from X-ray crystallography, is available.
Therefore, until research on the coordination chemistry of 2-[(4-Nitroanilino)methyl]phenol is published, it is not possible to provide a scientifically rigorous article on this specific topic.
Research on the Coordination Chemistry of this compound Remains Largely Undocumented
Despite the interest in the coordination chemistry of related Schiff base ligands, a comprehensive scientific investigation into the metal complexes of the specific compound this compound is not publicly available in the current body of scientific literature. While numerous studies have explored the synthesis, structural characterization, and properties of metal complexes with structurally similar ligands, detailed experimental and theoretical data for complexes of this compound are conspicuously absent.
The magnetic properties of transition metal complexes are another area of significant research interest, providing insights into the electronic structure and bonding within the molecule. Techniques such as superconducting quantum interference device (SQUID) magnetometry are employed to measure the magnetic susceptibility of a compound as a function of temperature, which can reveal the nature of magnetic interactions between metal centers or between metal ions and paramagnetic ligands. For metal complexes of this compound, there are no available reports detailing their magnetic behavior.
Theoretical investigations, most notably using Density Functional Theory (DFT), have become an indispensable tool in modern coordination chemistry. DFT calculations can provide a deeper understanding of metal-ligand interactions, predict molecular geometries, and rationalize observed spectroscopic and magnetic properties. A computational study on the metal complexes of this compound would be invaluable for complementing experimental findings. However, a search of the scientific literature reveals no such theoretical studies have been published.
Chemical Reactivity and Advanced Derivatization Strategies
Derivatization for Analytical Enhancement and Chromatographic Performance
Derivatization is a crucial technique used to modify a compound's chemical structure to make it more suitable for analysis. scribd.com For 2-[(4-Nitroanilino)methyl]phenol, this involves altering its functional groups to improve volatility for gas chromatography (GC) and enhance detectability. scribd.comchromtech.com
Hydroxyl Group Derivatization for Volatility and Detectability Enhancement
The presence of the polar hydroxyl group on the phenol (B47542) ring can hinder GC analysis. Derivatization of this group is often necessary to increase the molecule's volatility and thermal stability. nih.govphenomenex.com
Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. chromtech.comphenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.govresearchgate.net The resulting trimethylsilyl ether is more volatile and less polar than the original phenol, leading to improved chromatographic performance. chromtech.comphenomenex.com The reaction with BSTFA is often rapid, sometimes completing in seconds at room temperature, especially in a solvent like acetone. nih.govresearchgate.net
Alkylation with PFBBr: Alkylation is another common strategy to derivatize acidic hydroxyl groups. chromtech.com Pentafluorobenzyl bromide (PFBBr) is a particularly useful alkylating agent. sigmaaldrich.comsigmaaldrich.com It converts phenols into their pentafluorobenzyl ether derivatives. sigmaaldrich.comsigmaaldrich.comresearchgate.net These derivatives are highly sensitive to electron capture detection (ECD) in GC, making this method ideal for trace-level analysis. sigmaaldrich.comsigmaaldrich.com The reaction is often carried out using a phase-transfer catalyst, such as 18-crown-6, which enhances the reactivity of the phenolate (B1203915) anion. sigmaaldrich.comsigmaaldrich.com This technique, known as extractive alkylation, allows for simultaneous extraction and derivatization of the analyte from a sample matrix. sigmaaldrich.comsigmaaldrich.com
Table 1: Hydroxyl Group Derivatization Methods
| Derivatization Method | Reagent Example | Purpose | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA | Increases volatility for GC | Rapid reaction, forms stable derivatives. nih.govresearchgate.net |
| Alkylation | PFBBr | Enhances detectability by ECD | High sensitivity for trace analysis. sigmaaldrich.comsigmaaldrich.com |
Amine Group Derivatization for Specific Analytical Techniques
The secondary amine group in this compound can also be derivatized to improve analytical performance. nih.gov Common methods include acylation and alkylation. scribd.comchromtech.com
Acylation: This involves reacting the amine with an acylating agent to form an amide. This can improve chromatographic properties and introduce a chromophore or fluorophore for enhanced detection. thermofisher.com
Alkylation: Similar to the hydroxyl group, the amine can be alkylated to reduce its polarity. chromtech.com
Derivatization of amines is crucial as free amines can be prone to adsorption and decomposition during GC analysis. nih.gov
Mechanistic Aspects and Kinetics of Derivatization Reactions
Derivatization reactions are typically nucleophilic substitutions. researchgate.net In silylation and alkylation of the phenolic hydroxyl group, the reaction proceeds through the formation of a more nucleophilic phenolate anion. The kinetics of these reactions can be significantly influenced by the solvent. For instance, silylation reactions are often fastest in polar aprotic solvents like acetone. nih.govresearchgate.net The choice of catalyst, such as pyridine (B92270) in silylation or a phase-transfer catalyst in alkylation, can also greatly enhance the reaction rate. phenomenex.comsigmaaldrich.comsigmaaldrich.com The kinetics of derivatization can vary, with some reactions reaching completion rapidly at room temperature, while others may require heating. researchgate.netresearchgate.net
Hydrogenation of the Nitro Group to Amine Functionality
The nitro group of this compound can be readily reduced to a primary amine (amino group). This transformation is a pivotal reaction in synthetic chemistry, as aromatic amines are valuable intermediates for the production of dyes, pharmaceuticals, and other fine chemicals. frontiersin.org
Catalytic hydrogenation is a common and efficient method for this reduction. commonorganicchemistry.comwku.edu Various catalyst systems can be employed:
Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups to amines using hydrogen gas (H₂). commonorganicchemistry.comrsc.org
Raney Nickel: This is another effective catalyst for nitro group reduction and is often preferred when the substrate contains halogens that could be removed by Pd/C. commonorganicchemistry.com
Other Metal Catalysts: Other metals like platinum, rhodium, and cobalt have also been used in various catalytic systems for nitro group hydrogenation. frontiersin.orgwku.edu
The reaction conditions, such as temperature and pressure, can influence the efficiency of the hydrogenation. wku.edu Recent research has focused on developing catalysts that are active under milder conditions, such as room temperature and atmospheric pressure. rsc.org
Table 2: Common Catalysts for Nitro Group Hydrogenation
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Highly effective for aromatic nitro groups. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Useful when avoiding dehalogenation. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | A mild reducing agent. commonorganicchemistry.com |
| Iron (Fe) | Acidic conditions | A mild method for reduction. commonorganicchemistry.com |
Pathways for Further Chemical Transformations
The functional groups of this compound provide avenues for a variety of other chemical reactions.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile site for chemical modification. fiveable.me
Etherification: The hydroxyl group can be converted to an ether by reacting it with an alkyl halide in the presence of a base. ambeed.com This is a fundamental reaction in organic synthesis.
Esterification: Phenols can react with carboxylic acids or their derivatives (like acid anhydrides or acid chlorides) to form esters. fiveable.mewikipedia.org The phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. fiveable.me
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. youtube.com This allows for the introduction of various substituents onto the aromatic ring.
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones or other oxidation products. wikipedia.org Exposure to hydroxyl radicals, for instance, can lead to the formation of toxic dicarbonyls. pnas.org
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Pentafluorobenzyl bromide (PFBBr) |
| Palladium on Carbon (Pd/C) |
| Raney Nickel |
| Tin(II) Chloride |
| Iron |
Aromatic Electrophilic/Nucleophilic Substitutions
The presence of two distinct aromatic rings—one electron-rich (phenol) and one electron-poor (nitroaniline)—governs the site and nature of aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Phenol Ring
The phenol ring in this compound is highly activated towards electrophilic aromatic substitution. This heightened reactivity is primarily due to the powerful electron-donating effect of the hydroxyl (-OH) group. chemguide.co.uklibretexts.org The oxygen atom's lone pairs delocalize into the benzene ring, increasing the electron density and making the ring more attractive to electrophiles. libretexts.org This activation is so pronounced that reactions often proceed under milder conditions than those required for benzene. chemguide.co.ukbyjus.com
The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) and opposite (para) to it. chemguide.co.uklibretexts.org In this compound, the C2 position is already substituted by the (4-nitroanilino)methyl group. Therefore, electrophilic attack is directed to the C4 (para) and C6 (ortho) positions. The large size of the existing C2 substituent may cause some steric hindrance, potentially influencing the ratio of para to ortho substitution.
Common electrophilic substitution reactions applicable to the phenol ring include:
Halogenation: Reaction with bromine water, for example, is expected to result in the rapid formation of a polybrominated product, such as 2-[(4-Nitroanilino)methyl]-4,6-dibromophenol, without the need for a Lewis acid catalyst. chemguide.co.ukbyjus.com
Nitration: Treatment with dilute nitric acid at room temperature can introduce a nitro group, yielding a mixture of 2-[(4-Nitroanilino)methyl]-4-nitrophenol and 2-[(4-Nitroanilino)methyl]-6-nitrophenol. libretexts.org Using concentrated nitric acid could lead to further nitration. byjus.com
Nucleophilic Aromatic Substitution on the Nitroaniline Ring
In contrast to the electron-rich phenol ring, the 4-nitroaniline (B120555) ring is electron-deficient. This is due to the strong electron-withdrawing nature of the nitro group (-NO2). This deactivation towards electrophiles makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org
In this compound, the nitro group is para to the secondary amine linkage. While the anilino group itself is not a typical leaving group, the highly electron-deficient nature of the ring can facilitate the displacement of the nitro group by a potent nucleophile under specific reaction conditions. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Table 1: Summary of Aromatic Substitution Reactivity for this compound
| Reaction Type | Aromatic Ring | Key Functional Groups | Directing Effect | Predicted Reactivity | Example Reaction |
|---|---|---|---|---|---|
| Electrophilic Substitution | Phenol | -OH (hydroxyl) | ortho, para-directing (activating) | High | Halogenation, Nitration |
| Nucleophilic Substitution | Nitroaniline | -NO₂ (nitro) | Activates for nucleophilic attack | Moderate | SNAr with strong nucleophiles |
Transformations Involving the Secondary Amine Linkage
The secondary amine bridge connecting the two aromatic moieties is another key site for derivatization. Reactions at this position allow for modification of the linker's properties without altering the core aromatic structures. Common transformations include N-acylation and N-alkylation. researchgate.netsigmaaldrich.com
N-Acylation
The secondary amine can readily react with acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base to form the corresponding N-amides. For instance, reaction with acetyl chloride would yield N-acetyl-N-(2-hydroxybenzyl)-4-nitroaniline. This transformation is often used to alter the electronic properties of the amine or as a protective group strategy in multi-step synthesis. Studies on structurally related N-benzyl-o-nitroaniline derivatives have shown that N-acylated products can undergo further intramolecular reactions, such as cyclization, under basic conditions. rsc.org
N-Alkylation
Introduction of an alkyl group to the secondary amine, forming a tertiary amine, can be achieved through reaction with alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide byproduct. Such modifications can influence the compound's steric profile and basicity.
Other Transformations
The secondary amine can also be susceptible to oxidation, although this may compete with oxidation of the electron-rich phenol ring. libretexts.org Furthermore, the nitro group on the aniline (B41778) ring can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. smolecule.com This would transform the molecule into 2-[(4-Aminoanilino)methyl]phenol, opening up further derivatization possibilities, such as diazotization and coupling reactions. byjus.com
Table 2: Derivatization Reactions of the Secondary Amine in this compound
| Reaction Type | Reagent Class | Example Reagent | Product Class |
|---|---|---|---|
| N-Acylation | Acyl Halide / Anhydride | Acetyl chloride | N-Aryl-N-benzyl-amide |
| N-Alkylation | Alkyl Halide | Methyl iodide | Tertiary Amine |
| Reduction of Nitro Group | Reducing Agent | SnCl₂ / HCl | Aryl Amine |
Applications in Advanced Materials Science and Catalysis
Utilization in Functional Materials Development
The bifunctional nature of 2-[(4-Nitroanilino)methyl]phenol, possessing both a phenol (B47542) and a secondary amine, makes it a prime candidate for incorporation into various functional materials. These reactive sites allow it to act as a monomer or an intermediate in polymerization reactions and to participate in the formation of complex supramolecular architectures.
As Monomers or Intermediates for Polymeric Materials
The presence of reactive amine and hydroxyl groups enables this compound to be utilized in the synthesis of advanced polymeric materials such as functional plastics and polyimides. While direct polymerization of this specific compound is not extensively documented, its structural motifs are found in monomers used for creating high-performance polymers. For instance, diamines containing Schiff base and nitro groups are precursors for polyimides. nih.gov The general approach involves a two-step polycondensation reaction where a diamine reacts with a dianhydride to form a poly(amic acid), which is then cyclized to the final polyimide. researchgate.net The incorporation of the polar nitro group and the potential for hydrogen bonding from the phenolic hydroxyl and amine groups can enhance the thermal stability and solubility of the resulting polymers. tandfonline.com
The synthesis of poly(Schiff base)s containing hydroxyl groups through oxidative polycondensation is another relevant area. mdpi.comresearchgate.net These polymers often exhibit interesting electronic and morphological properties. mdpi.com While not a direct polymerization of the title compound, these studies highlight the potential of phenolic Schiff base-type structures to form functional polymers.
Role in Supramolecular Materials Design
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. The molecular features of this compound—a hydrogen bond-donating phenol and amine, and a π-acidic nitro-aromatic system—make it an excellent candidate for designing supramolecular materials. researchgate.net
The formation of supramolecular networks through hydrogen bonding is a key aspect. Phenolic and amino groups are well-known for their ability to form robust hydrogen bond networks, which can direct the self-assembly of molecules into specific arrangements. mdpi.com Furthermore, the nitro group can participate in various intermolecular interactions, including hydrogen bonding and charge-transfer interactions with electron-rich aromatic systems. aip.org The crystal engineering of Schiff bases containing nitro groups often reveals complex three-dimensional structures stabilized by a combination of these weak interactions. rsc.orgrsc.org While specific studies on the self-assembly of this compound are not prevalent, the principles derived from related systems of phenolic Schiff bases and nitroanilines strongly suggest its potential in creating novel supramolecular materials with applications in areas like sensing and host-guest chemistry. rsc.orgacs.org
Organic Electronic Device Components (e.g., OLEDs)
Schiff bases and their metal complexes are a class of compounds being actively investigated for their applications in organic light-emitting diodes (OLEDs). rsc.orgnih.gov These materials can function as emitters, dopants, or charge transport layers within the device structure. rsc.org The electronic properties of Schiff bases can be tuned by modifying their molecular structure, making them versatile for achieving emission in different colors. nih.gov
While there is no extensive research specifically on this compound in OLEDs, related Schiff base compounds have shown promise. For instance, Schiff base zinc(II) complexes have been explored as emitters for blue OLEDs. nih.gov The general structure of an OLED involves several layers, including an emissive layer (EML) sandwiched between an anode and a cathode. researchgate.net The efficiency of an OLED is often enhanced by using a host-dopant system in the EML, where a small amount of an emissive dopant is dispersed in a host material. nih.gov The performance of OLEDs is evaluated based on metrics such as external quantum efficiency (EQE), current efficiency, and power efficiency. For example, some blue-emitting OLEDs using phenanthroline derivatives have achieved external quantum efficiencies of around 0.99% to 4.26%. researchgate.net High-efficiency white OLEDs have also been fabricated using ultrathin emissive layers, reaching current efficiencies of up to 63.84 cd/A and power efficiencies of 76.70 Lm/W. acs.orgaps.org The development of new and efficient emitter materials is a key area of research, and the structural features of this compound suggest that it, or its derivatives, could be explored for this purpose.
Table 1: Performance of Selected OLEDs with Schiff Base or Derivative Emitters
| Device Structure/Emitter Material | Max. Efficiency (EQE, %) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Color | Reference |
|---|---|---|---|---|---|
| AP-TPO non-doped EML | 4.26 | 5.49 | - | Deep Blue | researchgate.net |
| Phenanthroline Derivative Emitter | 0.99 | 1.45 | 1.52 | Blue | |
| Red Phosphorescent UEML | 20.90 | 38.48 | 44.78 | Red | acs.org |
| White OLED with UEMLs | 28.16 | 63.84 | 76.70 | White | acs.org |
| Mixed-Host Red-Orange TADF Emitter | 9.75 | 19.36 | 12.17 | Red-Orange | msu.ru |
This table presents data for related compounds to illustrate the potential performance of this class of materials.
Nonlinear Optical (NLO) Materials Development
The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to organic molecules with specific electronic characteristics. The "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system, is a key design principle for high-performance NLO materials. The 4-nitroaniline (B120555) moiety within this compound provides this essential feature. nih.gov
Research has shown that Schiff bases derived from p-nitroaniline exhibit promising second and third-order NLO properties. researchgate.netnih.govnih.gov The NLO response can be measured by techniques such as the Z-scan method, which determines the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). nih.govnih.gov From these values, the third-order NLO susceptibility (χ⁽³⁾) can be calculated. researchgate.netnih.gov
Structure-NLO Property Correlations
The magnitude of the NLO response in these molecules is highly dependent on their molecular structure. The efficiency of intramolecular charge transfer from the donor to the acceptor group is a critical factor. researchgate.net For second-harmonic generation (SHG), a non-centrosymmetric arrangement of the molecules in the bulk material is necessary. nih.govrsc.org Studies on mixed crystals of p-nitroaniline have shown that the inclusion of additives can disrupt the natural centrosymmetric packing and lead to significant SHG activity, with values reported to be 100–1000 times that of urea, a standard reference material. nih.govrsc.org
For third-order NLO effects, factors such as the extent of π-conjugation and the strength of the donor and acceptor groups play a crucial role. nih.gov Research on various Schiff bases has demonstrated that their NLO properties can be tuned by altering the substituents on the aromatic rings.
Table 2: Nonlinear Optical Properties of Related Schiff Base Compounds
| Compound | Measurement Technique | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |
|---|---|---|---|---|---|
| Schiff base dimer (SHBD) polymer film | Z-scan (cw laser) | 6.12 x 10⁻⁷ | 2.79 x 10⁻² | - | researchgate.netnih.gov |
| 4-[(2-hydroxy-3-methoxybenzylidene) amino] benzoic acid (L1) | Z-scan (CW diode laser) | Varies with concentration and power | Varies with concentration and power | - | researchgate.netnih.gov |
| Graphene | Third-Harmonic Generation | - | - | ~10⁻¹⁶ m²/V² (effective) | researchgate.net |
| Hexagonal Boron Nitride (hBN) | Third-Harmonic Generation | - | - | 8.4 x 10⁻²¹ m²/V² | tandfonline.com |
This table includes data for related and reference materials to provide context for the potential NLO properties.
Catalytic Applications
Schiff base metal complexes are well-known for their catalytic activity in a wide range of organic transformations. The versatility of Schiff base ligands allows for the fine-tuning of the steric and electronic environment around the metal center, which in turn influences the catalytic performance. These complexes have been employed as catalysts in reactions such as oxidation, reduction, polymerization, and various coupling reactions.
While specific catalytic applications of this compound metal complexes are not widely reported, the structural features suggest significant potential. The phenolic oxygen, imine nitrogen, and potentially the nitro group can coordinate with metal ions to form stable complexes. Copper(II) complexes of phenolic Schiff bases, for example, have been shown to catalyze oxidation reactions and 1,3-dipolar cycloaddition reactions. The catalytic activity of these complexes is often enhanced compared to the free ligand. The choice of metal ion and the specific structure of the Schiff base ligand are critical in determining the catalytic efficiency and selectivity for a particular reaction. Given the established catalytic prowess of related Schiff base metal complexes, exploring the catalytic potential of this compound complexes in various organic syntheses presents a promising avenue for future research.
As a Ligand in Transition Metal Catalysis (e.g., polymerization, CO₂ copolymerization)
The fundamental structure of this compound is analogous to components of more complex Schiff base or Salen-type ligands, which are workhorses in the field of catalysis. wikipedia.orgwikipedia.org Salen-type ligands, often synthesized from salicylaldehyde (B1680747) (a related phenol derivative) and diamines, form robust complexes with a variety of transition metals and are renowned for their catalytic activity in reactions like polymerization and the copolymerization of epoxides and carbon dioxide (CO₂). wikipedia.orgnih.gov
Transition metal complexes featuring aminophenol-based ligands have demonstrated utility in a range of catalytic processes, including small molecule activation and alcohol oxidation. derpharmachemica.com Specifically, in the context of CO₂ copolymerization, Schiff base complexes of metals like nickel and cobalt are known to be effective catalysts. nih.govresearchgate.net These reactions are of significant industrial interest as they provide a method to convert waste CO₂ into valuable polycarbonates. researchgate.net The activity of these catalysts is highly dependent on the electronic and steric properties of the ligand. The nitro group (-NO₂) on the aniline (B41778) ring of this compound is a strong electron-withdrawing group. This property can significantly influence the electronic environment of the metal center it coordinates to, thereby tuning its catalytic activity and selectivity.
While specific examples for this compound are not prominent, the broader class of related ligands shows significant promise. The table below illustrates the types of catalytic reactions where structurally similar ligands are employed.
| Ligand Type | Metal Center | Catalytic Application |
| Salen-type | Cobalt (III) | CO₂/epoxide copolymerization nih.gov |
| Schiff Base (NNO-tridentate) | Nickel (II) | Cycloaddition of CO₂ and epoxides researchgate.net |
| Aminophenol-based | Copper (II) | Bioinspired alcohol oxidation derpharmachemica.com |
| Iron(salen) | Iron | Reduction of nitro compounds acs.org |
This table illustrates the catalytic roles of ligands structurally related to this compound.
Mechanisms of Catalytic Activity
The catalytic mechanism of a metal complex with a ligand like this compound would begin with the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenolate (B1203915) oxygen and the amino nitrogen to a transition metal ion. This creates a stable complex that can act as a catalyst.
In a hypothetical polymerization reaction, the metal center, activated by the ligand, would coordinate with a monomer molecule. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, would modulate the electrophilicity of the metal center. This tuning is critical for optimizing the rate and selectivity of the polymerization process. For instance, in the copolymerization of CO₂ and epoxides catalyzed by Salen-Co(III) complexes, the ligand framework is crucial for maintaining the stability of the catalyst and facilitating the alternating insertion of the two different monomer units. nih.gov The mechanism often involves the metal center activating the epoxide for nucleophilic attack by a growing polymer chain, with the ligand ensuring the correct orientation and electronic state for the reaction to proceed efficiently.
Corrosion Inhibition Mechanisms
Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are frequently effective as corrosion inhibitors for metals in acidic environments. This compound fits this profile perfectly, with its efficacy stemming from its ability to adsorb onto the metal surface and form a protective barrier against the corrosive medium.
Adsorption Models on Metal Surfaces (e.g., Langmuir isotherm, chemisorption/physisorption)
The protective action of an inhibitor begins with its adsorption onto the metal surface. This process can be described by various adsorption isotherms, with the Langmuir isotherm being a commonly used model for corrosion inhibitors. derpharmachemica.com The Langmuir model assumes that the inhibitor forms a monolayer on the metal surface, that all adsorption sites are equivalent, and that there are no interactions between the adsorbed molecules. derpharmachemica.commdpi.com
The relationship in the Langmuir isotherm is given by: C / θ = 1 / K + C where C is the inhibitor concentration, θ is the fraction of the surface covered by the inhibitor, and K is the equilibrium constant of the adsorption process. A linear relationship between C/θ and C indicates that the adsorption follows the Langmuir model. derpharmachemica.com
Adsorption of this compound can occur through two primary mechanisms:
Physisorption (Physical Adsorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it via protonated amine groups or through dipole interactions.
Chemisorption (Chemical Adsorption): This involves the formation of coordinate or covalent bonds between the inhibitor molecule and the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms of this compound, as well as the delocalized π-electrons of its two aromatic rings, can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel), leading to the formation of a stable, chemisorbed protective film. dtic.mil Generally, chemisorption leads to stronger bonding and more effective corrosion inhibition.
The table below presents hypothetical data illustrating the Langmuir adsorption model for a corrosion inhibitor.
| Inhibitor Conc. (C) (mol/L) | Surface Coverage (θ) | C/θ (mol/L) |
| 0.001 | 0.55 | 0.0018 |
| 0.002 | 0.71 | 0.0028 |
| 0.003 | 0.79 | 0.0038 |
| 0.004 | 0.84 | 0.0048 |
| 0.005 | 0.87 | 0.0057 |
This interactive table demonstrates the linear relationship expected when inhibitor adsorption follows the Langmuir isotherm.
Surface Analysis Techniques for Film Formation (e.g., SEM)
The formation of a protective inhibitor film on a metal surface can be directly visualized and confirmed using surface analysis techniques. Scanning Electron Microscopy (SEM) is a powerful tool for this purpose. derpharmachemica.com By comparing SEM images of a metal sample before and after immersion in a corrosive solution, the extent of corrosion damage can be assessed.
When an effective inhibitor like this compound is added to the corrosive medium, the SEM image of the metal surface typically shows a significantly smoother and less damaged morphology compared to a surface exposed to the uninhibited solution. This visual evidence confirms that the inhibitor has adsorbed onto the surface, forming a protective layer that mitigates the aggressive attack of the corrosive agents. derpharmachemica.com The images reveal the difference between a severely corroded surface with pits and cracks and a well-protected surface that remains relatively intact.
Future Research Avenues and Emerging Trends
Development of Novel Synthetic Methodologies
The efficient and selective synthesis of 2-[(4-Nitroanilino)methyl]phenol is crucial for its widespread investigation and application. While classical condensation reactions form the basis of its synthesis, future research is directed towards more sophisticated and sustainable methods.
One promising avenue is the development of one-pot synthesis protocols. These methods, which involve the sequential addition of reagents in a single reaction vessel, can improve efficiency by reducing the need for intermediate purification steps. For instance, a one-pot synthesis could involve the reaction of a suitable phenol (B47542) with formaldehyde (B43269) and 4-nitroaniline (B120555) under optimized conditions. griffith.edu.au
Furthermore, the exploration of catalytic systems to facilitate the synthesis is a key area of interest. This includes the use of both homogeneous and heterogeneous catalysts to improve reaction rates, yields, and selectivity. For example, methods for hydrolyzing nitroanilines to phenols using specific catalysts are being developed, which could be adapted for the synthesis of phenol derivatives. google.com The use of microwave-assisted synthesis is another emerging trend, offering the potential for rapid and efficient synthesis of related Schiff base ligands. tandfonline.com
Future synthetic strategies may also focus on creating a library of derivatives by modifying the phenolic or anilino rings. This could involve introducing various substituents to tune the electronic and steric properties of the molecule, thereby tailoring it for specific applications. Methodologies like the Friedel-Crafts alkylation and subsequent nitration could be explored for creating substituted precursors. stackexchange.com
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its potential. Advanced spectroscopic techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the molecular structure. Future work will likely involve the use of two-dimensional NMR techniques, such as COSY and HSQC, to provide unambiguous assignments of all proton and carbon signals, especially for more complex derivatives. rsc.orgresearchgate.net The chemical shifts observed in NMR spectra provide valuable information about the electronic environment of the nuclei. For example, the characteristic shifts of aromatic protons and carbons can be correlated with the electron-donating and -withdrawing effects of the substituents. chemicalbook.com
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in the molecule. tandfonline.com The characteristic stretching frequencies of the N-H, O-H, C=C (aromatic), and NO₂ groups can be used to confirm the successful synthesis of the compound. researchgate.net Theoretical calculations can be used in conjunction with experimental spectra to provide a more detailed assignment of the vibrational modes. ijcce.ac.ir
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption bands observed can be related to the π-π* and n-π* transitions, and the position and intensity of these bands are sensitive to the molecular structure and solvent environment. tandfonline.comnih.gov This technique is particularly important for evaluating the potential of the compound in optical applications.
The table below summarizes the key spectroscopic data for related compounds, which can serve as a reference for the characterization of this compound.
| Spectroscopic Technique | Compound | Key Observations |
| ¹H NMR | 2-Methyl-4-nitroaniline (B30703) | Signals for aromatic protons and the methyl group are observed at specific chemical shifts. chemicalbook.com |
| ¹³C NMR | Phenol derivatives | The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. rsc.org |
| FT-IR | 2-(4-nitrophenyl)iminomethyl phenol Schiff base | Characteristic peaks for C=N, N-H, and NO₂ groups are identified. tandfonline.com |
| UV-Vis | (E)-2-nitro-4-[(phenylimino)methyl]phenol | Absorption bands corresponding to electronic transitions are observed. nih.gov |
Integration of Computational and Experimental Studies
The synergy between computational modeling and experimental work is a powerful approach for gaining a deep understanding of the properties of this compound. Density Functional Theory (DFT) has emerged as a particularly valuable tool in this context. nih.govnih.gov
DFT calculations can be used to predict a wide range of molecular properties, including:
Optimized molecular geometry: Theoretical calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. ijcce.ac.irnih.gov
Vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. ijcce.ac.irnih.gov
Electronic properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and electronic properties of the molecule. nih.govscielo.br
Nonlinear optical (NLO) properties: Computational methods can be used to predict the first and second hyperpolarizabilities, which are measures of the NLO response of a molecule. researchgate.net
By comparing the results of theoretical calculations with experimental data, researchers can gain a more complete picture of the structure-property relationships of this compound and its derivatives. This integrated approach can guide the design of new molecules with enhanced properties for specific applications. scielo.br For instance, the study of related Schiff bases has shown good correlation between experimental and computed values for various properties. researchgate.net
Exploration of New Material Science Applications
The unique molecular structure of this compound makes it a promising candidate for a variety of material science applications.
Nonlinear Optical (NLO) Materials: Molecules with a large molecular hyperpolarizability are of great interest for applications in NLO devices, such as frequency doublers and optical mixers. google.com The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO₂) connected through a conjugated system in related molecules like 2-methyl-4-nitroaniline (MNA) suggests that they may exhibit significant NLO properties. google.comresearchgate.net Future research will focus on experimentally determining the NLO properties of this compound and its derivatives, as well as on strategies to enhance these properties through molecular engineering. The supermolecule approach has been used to study the NLO susceptibilities of MNA crystals, providing a framework for similar investigations. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of organic molecules are central to their use in OLEDs. The study of related Schiff base complexes suggests that these types of compounds can be utilized in light-emitting applications. researchgate.net The development of soluble conjugated materials based on these structures is an active area of research. researchgate.net
Sensors: The phenolic hydroxyl group can act as a binding site for metal ions, making these compounds potential candidates for chemosensors. Changes in the spectroscopic properties (e.g., UV-Vis or fluorescence) upon binding to a specific analyte could form the basis of a sensing mechanism.
Design of Next-Generation Catalytic Systems
The ability of the aminophenol moiety to coordinate with metal ions opens up the possibility of using this compound as a ligand for the development of novel catalysts.
Metal Complexes: The synthesis of metal complexes with Schiff base ligands derived from substituted anilines and salicylaldehydes has been widely reported. tandfonline.comnih.gov These complexes have shown catalytic activity in a range of organic transformations. For example, metal complexes of a related Schiff base have been investigated for their catalytic efficiency in oxidation reactions. researchgate.net
Future research will involve the synthesis and characterization of metal complexes of this compound with various transition metals. The catalytic activity of these complexes will then be evaluated in important organic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be systematically varied to optimize the performance of the catalyst. The study of Schiff base complexes as catalysts for catechol oxidation provides a model for these investigations. tandfonline.com
The development of catalysts based on earth-abundant and non-toxic metals is a particularly important goal. The versatility of the this compound ligand framework offers a promising platform for the design of such sustainable catalytic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(4-Nitroanilino)methyl]phenol, and how can purity be ensured?
- Methodology :
- Synthesis : Use reductive amination or nitro group reduction. For example, reduce the nitro group in a precursor like 2-[(4-nitrobenzylidene)methyl]phenol using hydrogen gas with a palladium-on-carbon catalyst .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) to isolate the compound. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
- Characterization : Confirm structure using -NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, methylene protons at δ 4.3–4.5 ppm) and FT-IR (C-N stretch at ~1350 cm, phenolic O-H at ~3300 cm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : - and -NMR to resolve aromatic and methylene groups. -NMR can confirm nitro group proximity through splitting patterns .
- UV-Vis Spectroscopy : Identify π→π* transitions in the nitroaromatic system (absorption ~300–400 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can single crystals of this compound be grown for X-ray diffraction studies?
- Crystallization : Use slow evaporation in a solvent mixture (e.g., dichloromethane/hexane). Optimize temperature (20–25°C) and concentration.
- X-ray Refinement : Process data with SHELX suite (SHELXS for structure solution, SHELXL for refinement). Analyze hydrogen bonding (e.g., O-H···N interactions) and packing motifs .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?
- Computational Approach :
- Use Gaussian 09/16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (FMOs).
- Analyze charge transfer via Natural Bond Orbital (NBO) theory. Predict NLO properties (e.g., hyperpolarizability) and compare with experimental UV-Vis data .
Q. What strategies are effective for synthesizing metal complexes with this compound as a ligand?
- Coordination Chemistry :
- React the ligand with metal salts (e.g., Ni(NO), ZnCl) in ethanol under reflux. Maintain a 1:2 (metal:ligand) stoichiometry.
- Characterize complexes via elemental analysis (%C, %H, %N), magnetic susceptibility, and cyclic voltammetry (redox behavior). Use single-crystal XRD to confirm geometry (e.g., octahedral for Ni(II)) .
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?
- Troubleshooting :
- Impurities : Re-purify via recrystallization or chromatography.
- Hydration/Solvation : Account for solvent molecules in XRD or thermogravimetric analysis (TGA). Adjust calculated values for hydrated forms .
- Instrument Calibration : Validate analytical instruments with certified reference standards .
Q. What is the reactivity of the nitro and phenolic groups in this compound under acidic/basic conditions?
- Functional Group Reactivity :
- Nitro Group : Susceptible to reduction (e.g., Sn/HCl or catalytic hydrogenation) to form amine derivatives. Monitor via -NMR (disappearance of nitro proton signals) .
- Phenolic O-H : Participate in hydrogen bonding or act as a nucleophile in alkylation reactions (e.g., with methyl iodide in basic conditions). Confirm via IR (loss of O-H stretch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
